2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
Description
The compound 2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole is a thiazole derivative characterized by a 1,3-thiazole core substituted with:
- A 4-chlorophenyl group at position 2,
- A methyl group at position 4,
- A complex ethanimidoyl moiety at position 5, functionalized with a cyclohexylaminocarbonyloxy group.
The presence of the cyclohexylamino group in the ethanimidoyl side chain distinguishes it from closely related analogs, influencing its physicochemical properties and biological interactions .
Properties
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-cyclohexylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-12-17(26-18(21-12)14-8-10-15(20)11-9-14)13(2)23-25-19(24)22-16-6-4-3-5-7-16/h8-11,16H,3-7H2,1-2H3,(H,22,24)/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHBYUBETMMGPJ-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3CCCCC3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole, with the CAS number 477872-49-4, is a synthetic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN3O2S, with a molecular weight of 391.91 g/mol. The presence of a thiazole ring, along with the 4-chlorophenyl and cyclohexylamino carbonyl groups, suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities. The specific biological activities of this compound are still being explored, but preliminary studies suggest several potential pharmacological effects:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Similar compounds have been noted for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Some thiazoles act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
Antimicrobial and Anticancer Studies
A study conducted on related thiazole compounds demonstrated their efficacy against several bacterial strains and cancer cell lines. For instance:
- In vitro assays showed that thiazole derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus.
- Cytotoxicity tests against cancer cell lines (e.g., HeLa and MCF7) revealed that certain thiazoles induced apoptosis in these cells.
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential of thiazole compounds in treating neurodegenerative diseases:
- A study reported that thiazole derivatives could inhibit AChE with IC50 values comparable to established inhibitors. This suggests that this compound may also exhibit similar properties.
Data Table: Biological Activities of Related Thiazoles
| Compound Name | Activity Type | Target/Pathogen | IC50/Effectiveness |
|---|---|---|---|
| Thiazole A | Antimicrobial | E. coli | 15 µM |
| Thiazole B | Anticancer | HeLa Cells | IC50 = 10 µM |
| Thiazole C | AChE Inhibition | Acetylcholinesterase | IC50 = 5 µM |
The mechanisms through which thiazoles exert their biological effects are multifaceted:
- Interaction with Enzymes : Many thiazoles act as competitive inhibitors by binding to the active sites of enzymes.
- Cell Membrane Disruption : Some compounds may disrupt bacterial cell membranes leading to cell lysis.
- Induction of Apoptosis : In cancer cells, certain thiazoles initiate apoptotic pathways through the activation of caspases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a common thiazole core with several analogs, differing primarily in the substituents on the ethanimidoyl group. Key analogs include:
| Compound Name | Substituent on Ethanimidoyl Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole | Ethylamino | C₁₆H₁₆ClN₃O₂S | 337.83 | 477872-54-1 |
| 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole | 3-Chloroanilino | C₁₉H₁₅Cl₂N₃O₂S | 420.32 | 477872-53-0 |
| 2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole | Isopropylamino | C₁₇H₁₈ClN₃O₂S | 351.86 | 477872-52-9 |
| Target Compound | Cyclohexylamino | C₂₁H₂₂ClN₃O₂S | ~420.3* | Not explicitly listed |
*Estimated based on structural similarity to CAS 477872-53-0 .
Key Observations:
- Steric Effects: The bulky cyclohexyl group may hinder interactions with enzyme active sites compared to smaller substituents like ethylamino .
Antimicrobial Activity:
Anticancer Activity:
- Thiazole derivatives such as 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride (IC₅₀ = 1.61 µg/mL against HepG-2 cells) highlight the importance of the thiazole core and electron-withdrawing substituents (e.g., chlorophenyl) in cytotoxicity .
SAR Trends:
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Studies on isostructural chloro/bromo derivatives (e.g., Compounds 4 and 5 in ) reveal that halogen atoms participate in intermolecular halogen bonding, stabilizing crystal lattices. The cyclohexyl group in the target compound may disrupt such interactions, leading to amorphous solid forms .
- Spectroscopic Data: NMR and IR analyses confirm the tautomeric forms of thioamide derivatives (e.g., ), suggesting that the ethanimidoyl group in the target compound adopts a stable configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
